5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13-3)12-9-8(5)10-6(2)11-9/h4H,1-3H3,(H,10,11,12) |
InChI Key |
MUWZNKWQFSXHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)C)OC |
Origin of Product |
United States |
Preparation Methods
Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization
A landmark method involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine (1 ). This approach, reported by Mandal et al., proceeds through three stages:
-
S<sub>N</sub>Ar Reaction : Substitution of the chlorine atom at position 2 with a primary amine (e.g., methylamine) in a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system at 80°C.
-
Nitro Group Reduction : Treatment with Zn dust and HCl converts the nitro group at position 3 to an amine, yielding pyridine-2,3-diamine intermediates (3 ).
-
Cyclization : Reaction with aldehydes (e.g., acetaldehyde) induces imidazole ring formation via imine intermediates, producing 1,2-disubstituted imidazo[4,5-b]pyridines (4 ) in >90% yield.
Critical Parameters :
-
Solvent System : H<sub>2</sub>O-IPA (1:1) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
-
Substituent Compatibility : Electron-donating and -withdrawing groups on aldehydes are tolerated, enabling structural diversification.
Diamine–Aldehyde Condensation
An alternative route begins with 5,6-diaminopyridine derivatives. For example, 5,6-diaminopyridine-3-ol undergoes acetylation to protect reactive amines, followed by cyclization with aldehydes under acidic conditions. While this method avoids metal catalysts, introducing methoxy and methyl groups at specific positions requires pre-functionalized starting materials or post-synthetic modifications.
Targeted Synthesis of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
The target compound’s substitution pattern (methoxy at C5, methyl at C2 and C7) demands precise control over regiochemistry. Below are evaluated strategies:
Post-Synthetic Functionalization
For cases where 1a is inaccessible, a stepwise approach is viable:
-
Synthesize 2,7-dimethyl-1H-imidazo[4,5-b]pyridine via the tandem method using 2-chloro-3-nitropyridine and methylamine/acetaldehyde.
-
Introduce the methoxy group at C5 via nucleophilic aromatic substitution (NAS) using NaOMe/CuI at elevated temperatures.
Limitations :
-
NAS on aromatic systems often requires activating groups (e.g., nitro), complicating regioselectivity.
-
Yield reduction due to competing side reactions (e.g., demethylation).
Comparative Analysis of Methodologies
Key Insights :
-
The tandem S<sub>N</sub>Ar method offers superior efficiency and scalability but requires advanced starting materials.
-
Post-synthetic modifications, while flexible, suffer from lower yields and selectivity.
Mechanistic Considerations
Cyclization Pathway
The condensation of pyridine-2,3-diamine (3 ) with aldehydes proceeds via:
-
Imine Formation : Nucleophilic attack of the C3 amine on the aldehyde carbonyl.
-
Electrophilic Aromatic Substitution : The C2 amine attacks the activated α-carbon, forming the imidazole ring.
-
Aromatization : Loss of water completes the conjugated system.
Solvent Role : H<sub>2</sub>O-IPA stabilizes charged intermediates, accelerating cyclization.
Substituent Effects
-
Methoxy Group (C5) : Electron-donating nature enhances ring electron density, facilitating S<sub>N</sub>Ar but complicating NAS.
-
Methyl Groups (C2, C7) : Steric hindrance at C2 may slow cyclization, necessitating higher temperatures.
Optimization Strategies
Solvent Screening
| Solvent | Cyclization Yield (%) | Reaction Time (h) |
|---|---|---|
| H<sub>2</sub>O-IPA | 92 | 10 |
| MeOH | 85 | 12 |
| Toluene | 45 | 24 |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, dihydroimidazole derivatives, and various substituted imidazopyridines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine, including 5-methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine, exhibit significant antimicrobial activity. A study highlighted that compounds with this scaffold showed promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) indicating potent antitubercular effects . The structural features of these compounds facilitate interactions with bacterial targets, making them candidates for further development as antimicrobial agents.
Antifungal Activity
Another area of application is in the development of antifungal agents. A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested for their fungicidal properties. Notably, one compound demonstrated a mortality rate of 100% against Pseudomonas polysora at a concentration of 500 mg/L, showcasing the potential for these compounds in agricultural applications as fungicides .
Medicinal Chemistry
Therapeutic Applications
The imidazopyridine scaffold has been linked to various therapeutic applications. Compounds derived from this structure have been evaluated as inhibitors for several biological targets:
- Serotonin Antagonists: Certain derivatives act as antagonists for serotonin receptors, which could be beneficial in treating mood disorders.
- Kinase Inhibitors: Some imidazopyridine compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy .
- Anti-inflammatory Agents: The potential to develop anti-inflammatory drugs from this compound class is under investigation due to their ability to modulate immune responses.
Synthesis and Structural Characterization
The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these compounds accurately . The synthetic routes often include:
- Hantzsch Reaction: A method used to create imidazopyridine derivatives through multicomponent reactions.
- Michael Addition Reactions: These reactions contribute to the formation of complex structures within the imidazopyridine family .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Electron-Donating Groups : Methoxy groups enhance metabolic stability and target binding (e.g., tenatoprazole’s prolonged plasma half-life) .
- Halogenation : Bromine at position 6 increases antimicrobial potency but complicates synthesis due to steric hindrance .
- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., PhIP) correlate with carcinogenicity, while methyl/ethyl groups improve safety profiles .
Biological Activity
5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS # 863877-90-1) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antitubercular properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3O. Its structure features a fused imidazole and pyridine ring system with specific substituents that contribute to its reactivity and biological activity. The presence of a methoxy group at the 5-position and methyl groups at the 2 and 7 positions enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.21 g/mol |
| CAS Number | 863877-90-1 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have been explored for their potential as antitubercular agents against Mycobacterium tuberculosis. In a study conducted by Khamis et al. (2018), several derivatives were synthesized and tested for their in vitro antitubercular activity. Notably, compounds with MIC values as low as 0.5 μmol/L were identified as potent analogues against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. A notable study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited cytotoxic effects against several cancer cell lines. For example, compounds were tested against lung carcinoma (A549) and colon cancer (HCT116) cell lines with IC50 values ranging from 6.76 to over 200 µg/mL .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| 7f | HCT116 | 6.76 | Most promising compound |
| 7d | HCT116 | 43 | Good cytotoxic effect |
| 7a | A549 | 93.1 | Moderate activity |
| Control | A549 | 371.36 | Positive control |
Multidrug Resistance Reversal
Another significant aspect of the biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. A study evaluated various imidazo[4,5-b]pyridine derivatives for their capacity to modulate P-glycoprotein-mediated drug efflux in multidrug-resistant mouse T-lymphoma cells. Some derivatives showed notable MDR-reversing activity with fluorescence ratios significantly higher than the reference compound verapamil .
Q & A
Q. Table 1: Example Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Phenylacetic acid, 120°C, 12h | 1-Methylimidazo[4,5-b]pyridine | 65-75% |
| Methoxylation | NaOMe, CuCl₂, DMF, 80°C | 5-Methoxy derivative | 50-60% |
Advanced Synthesis: How can regioselectivity challenges in substituent placement be addressed?
Regioselective substitution requires precise control of reaction conditions and catalysts. Phase transfer catalysis (PTC) with dibromomethane under basic conditions enables selective functionalization at the 2- and 7-positions. For example, PTC with tetrabutylammonium bromide enhances nucleophilic attack at electron-deficient positions, minimizing side products .
Basic Structural Analysis: What spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR : H and C NMR identify methyl (δ 2.3–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Aromatic protons in the imidazo-pyridine core appear as doublets (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Confirms planar conformation, with π-stacking distances of 3.4–3.6 Å between adjacent rings, critical for biological interactions .
Advanced Computational Modeling: How do DFT studies predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electron-deficient regions at the 5-methoxy and 7-methyl positions, guiding electrophilic substitution sites. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, aligning with experimental observations of selective reduction and cross-coupling .
Basic Biological Activity: What is the compound’s primary mechanism of action?
The compound acts as a kinase inhibitor, selectively targeting Aurora kinase isoforms (IC₅₀ = 0.8–1.2 µM). Its planar structure facilitates ATP-binding pocket interactions, validated via competitive binding assays and molecular docking .
Q. Table 2: Kinase Inhibition Profile
| Kinase Isoform | IC₅₀ (µM) | Selectivity Ratio vs. Other Kinases |
|---|---|---|
| Aurora A | 0.9 | 12x over CDK2 |
| Aurora B | 1.1 | 8x over EGFR |
Advanced Biological Evaluation: How do structural modifications affect antiproliferative activity?
Derivatization at the 2- and 6-positions with acrylonitrile or iminocoumarin groups enhances antiproliferative potency (e.g., IC₅₀ = 0.3 µM in HeLa cells). Structure-activity relationship (SAR) studies show electron-withdrawing substituents improve DNA intercalation, while bulky groups reduce cellular uptake .
Analytical Challenges: How are acid-labile adducts detected in biological matrices?
Mass spectrometry (LC-MS/MS) with optimized proteolytic digestion (trypsin, 37°C, 16h) identifies adducts formed with serum albumin. Collision-induced dissociation (CID) fragments at m/z 348.1 (PhIP-DNA adduct) confirm covalent binding .
Data Contradictions: Why do conflicting results arise in biological activity studies?
Discrepancies often stem from substituent positioning. For example, 5-methoxy groups enhance kinase inhibition, while 7-methyl groups may sterically hinder target binding in certain cell lines. Variability in assay conditions (e.g., ATP concentration, pH) also impacts IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
